2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol
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Overview
Description
2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenylsulfonyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenylsulfonyl group. The final step involves the attachment of the ethanol moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylthiol derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylsulfonyl group is known to enhance the compound’s binding affinity to target proteins, while the thiazole ring contributes to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Chloro-4-(methylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol
- 2-((5-Bromo-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol
- 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(methyl)amino)ethanol
Uniqueness
Compared to similar compounds, 2-((5-Chloro-4-(phenylsulfonyl)thiazol-2-yl)(phenyl)amino)ethanol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the phenylsulfonyl and thiazole moieties enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
IUPAC Name |
2-(N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]anilino)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c18-15-16(25(22,23)14-9-5-2-6-10-14)19-17(24-15)20(11-12-21)13-7-3-1-4-8-13/h1-10,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCHANPSWYACCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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